molecular formula C14H11NO B11969567 2-Formylaminofluorene CAS No. 6957-71-7

2-Formylaminofluorene

Cat. No.: B11969567
CAS No.: 6957-71-7
M. Wt: 209.24 g/mol
InChI Key: DOSNGAGLKBWUSU-UHFFFAOYSA-N
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Description

2-Formylaminofluorene is an aromatic amide compound with the molecular formula C14H11NO. It is known for its carcinogenic properties and is often used in scientific research to study the mechanisms of carcinogenesis. The compound is structurally related to other aromatic amides and is used as a model compound in various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylaminofluorene can be synthesized through several methods. One common method involves the formylation of 2-aminofluorene using formic acid or formic anhydride. The reaction typically occurs under acidic conditions and requires a catalyst such as sulfuric acid. The general reaction scheme is as follows:

[ \text{2-Aminofluorene} + \text{Formic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Formylaminofluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield 2-aminofluorene.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Formylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:

Mechanism of Action

The carcinogenic effects of 2-Formylaminofluorene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, leading to mutations and cancer. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminofluorene: A precursor to 2-Formylaminofluorene, also used in carcinogenesis studies.

    2-Acetylaminofluorene: Another aromatic amide with similar carcinogenic properties.

Uniqueness

This compound is unique due to its specific formyl group, which influences its reactivity and interaction with biological molecules. Compared to 2-Aminofluorene and 2-Acetylaminofluorene, this compound has distinct metabolic pathways and forms different DNA adducts, making it a valuable compound for studying specific aspects of carcinogenesis .

Properties

CAS No.

6957-71-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)formamide

InChI

InChI=1S/C14H11NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H,15,16)

InChI Key

DOSNGAGLKBWUSU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC=O

Origin of Product

United States

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